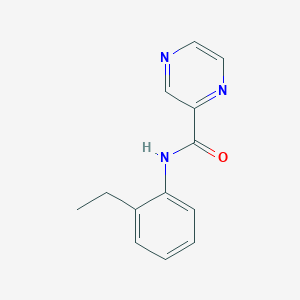

N-(2-ethylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQPFPYKSRDMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Ethylphenyl Pyrazine 2 Carboxamide

Established Synthetic Routes for N-Arylpyrazine-2-carboxamides

The construction of N-arylpyrazine-2-carboxamides, including the title compound, predominantly relies on the formation of an amide linkage between a pyrazine-2-carboxylic acid moiety and an appropriately substituted aniline (B41778). Several reliable methods have been established for this purpose.

Amide Bond Formation Strategies

Two of the most common and effective strategies for forging the amide bond in the synthesis of N-arylpyrazine-2-carboxamides are carbodiimide-mediated coupling and the use of acid chlorides. unimi.itnih.gov

Carbodiimide-Mediated Coupling: This approach involves the activation of the carboxylic acid group of pyrazine-2-carboxylic acid with a carbodiimide (B86325) reagent. Commonly used reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comwikipedia.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine, in this case, 2-ethylaniline (B167055), to yield the desired amide. wikipedia.orginterchim.fr To improve yields and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide are often incorporated. wikipedia.org These additives form more reactive activated esters, facilitating a more efficient coupling process. wikipedia.org A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide using DCC as the coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov

| Strategy | Activating Reagent | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimide-Mediated Coupling | DCC, EDC | HOBt, DMAP | Mild reaction conditions, but potential for N-acylurea byproduct formation. |

| Acid Chloride Methodology | Thionyl chloride (SOCl₂), Oxalyl chloride | Pyridine (B92270), Triethylamine (B128534) | Highly reactive intermediate, suitable for less reactive amines. |

Acid Chloride Methodologies: A frequently employed alternative involves the conversion of pyrazine-2-carboxylic acid into its more reactive acid chloride derivative. nih.govmdpi.commdpi.comnih.gov This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.commdpi.comgoogle.com The resulting pyrazine-2-carbonyl chloride is then reacted with 2-ethylaniline, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. mdpi.commdpi.comnih.gov This method is particularly useful for large-scale synthesis and for reactions involving less reactive anilines. mdpi.comresearchgate.netsemanticscholar.org

Microwave-Assisted Synthesis Protocols for Pyrazine (B50134) Carboxamide Conjugates

Microwave-assisted synthesis has emerged as a valuable tool for accelerating the synthesis of pyrazine carboxamide derivatives. nih.govingentaconnect.comsciforum.netresearchgate.netmdpi.com This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields compared to conventional heating methods. nih.govingentaconnect.com The application of microwave irradiation has been successfully used in aminodehalogenation reactions to produce various N-substituted 3-aminopyrazine-2-carboxamides. nih.govingentaconnect.comsciforum.net For instance, the coupling reaction between 3-chloropyrazine-2-carboxamide (B1267238) and ring-substituted anilines was significantly expedited, with reaction times decreasing from 24 hours to 30 minutes. ingentaconnect.com Microwave-assisted aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamines has also been reported as an efficient method. nih.gov

Derivatization Strategies and Analog Synthesis for Structural Diversification

To explore the chemical space around N-(2-ethylphenyl)pyrazine-2-carboxamide and to conduct SAR studies, the synthesis of various analogs through derivatization is essential. nih.govmdpi.comresearchgate.net This can be achieved by modifying either the pyrazine core or the N-phenyl moiety.

Functionalization of the Pyrazine Core

The electron-deficient nature of the pyrazine ring makes it a versatile platform for introducing a variety of functional groups. nih.gov Halogenated pyrazines are common starting materials for derivatization. researchgate.net These can undergo nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions. For example, iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been developed. nih.gov Additionally, sequential regio- and chemoselective metalations using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl allow for the introduction of various electrophiles onto the pyrazine ring. nih.gov

Modification of the N-Phenyl Moiety

The N-phenyl group provides another key site for structural modification. A powerful method for this is the Suzuki cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.comnih.govmdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide (such as a bromo-substituted N-phenyl pyrazine carboxamide) with a boronic acid or its ester. mdpi.comnih.govnih.gov For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been successfully coupled with various aryl boronic acids to generate a library of derivatives. mdpi.comnih.gov This strategy enables significant diversification of the N-phenyl moiety, which is crucial for probing interactions with biological targets.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. researchgate.net This involves a systematic investigation of various parameters to maximize the yield and purity of the product.

Spectroscopic Characterization and Structural Elucidation in N 2 Ethylphenyl Pyrazine 2 Carboxamide Research

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within a molecule. For N-(2-ethylphenyl)pyrazine-2-carboxamide, these methods would confirm the presence of the amide linkage, the pyrazine (B50134) ring, and the substituted phenyl ring through their characteristic vibrational modes.

In studies of related N-phenylpyrazine-2-carboxamides, the N-H stretching vibration of the secondary amide group typically appears as a distinct band in the FT-IR spectrum, generally in the range of 3300–3500 cm⁻¹. mdpi.comnih.gov For instance, in 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide, this band is observed at 3385 cm⁻¹. mdpi.com The position of this peak can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration is another crucial marker, presenting as a strong absorption band typically between 1650 cm⁻¹ and 1710 cm⁻¹. mdpi.comnih.gov In 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, this peak is found at 1690 cm⁻¹, while for N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, it is at 1657 cm⁻¹. mdpi.comnih.gov

The aromatic rings (both pyrazine and phenyl) exhibit a series of characteristic bands. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings typically appear in the 1400–1620 cm⁻¹ region. mdpi.comuantwerpen.be Bands associated specifically with the pyrazine ring are often identified in the 1000–1200 cm⁻¹ range. mdpi.com The ethyl group on the phenyl ring would be identified by its aliphatic C-H stretching vibrations, typically appearing in the 2850–2970 cm⁻¹ region. mdpi.com

FT-Raman spectroscopy provides complementary information. In many pyrazine derivatives, the ring breathing modes are prominent in the Raman spectra. uantwerpen.be For example, in a study of cyanopyrazine-2-carboxamide derivatives, pyrazine ring modes were assigned based on both theoretical calculations and experimental data. uantwerpen.be

Table 1: Representative Vibrational Frequencies (FT-IR) for Related Pyrazine Carboxamides

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Example Compound | Source |

|---|---|---|---|---|

| Amide N-H | Stretch | 3331 - 3385 | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | nih.gov |

| Amide C=O | Stretch | 1657 - 1709 | 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | mdpi.com |

| Aromatic C-H | Stretch | > 3000 | N,N'-(1,4-phenylenebis(methanylylidene))bis(pyrazine-2-carboxamide) | jconsortium.com |

| Aliphatic C-H | Stretch | 2926 - 2990 | 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | mdpi.com |

| Aromatic Ring | C=C / C=N Stretch | 1589 - 1618 | 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide | mdpi.com |

This table presents data from structurally similar compounds to infer the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments in this compound, confirming the connectivity of the atoms.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the ethylphenyl group, and the amide N-H.

Pyrazine Protons: The three protons on the pyrazine ring typically appear in the downfield region, usually between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the two nitrogen atoms. mdpi.com For example, in several substituted N-phenylpyrazine-2-carboxamides, pyrazine proton signals are observed at δ 9.38 (s), 8.81 (s), and another nearby signal. mdpi.com

Phenyl Protons: The protons on the 2-ethylphenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will create a complex multiplet pattern.

Amide Proton: The N-H proton of the amide linkage generally appears as a broad singlet, with its chemical shift being highly variable (typically δ 8.0–9.7 ppm) depending on the solvent and concentration. mdpi.comnih.gov

Ethyl Protons: The ethyl group protons would appear in the upfield region. The methylene (B1212753) (-CH₂) protons are expected as a quartet around δ 2.4–2.8 ppm, and the methyl (-CH₃) protons as a triplet around δ 1.2–1.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 170 ppm. mdpi.comnih.gov

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the range of δ 140–150 ppm. mdpi.com

Phenyl Carbons: The carbons of the ethylphenyl ring would appear in the aromatic region, from approximately δ 115 to 140 ppm. The carbon attached to the ethyl group and the carbon attached to the amide nitrogen will have distinct chemical shifts from the others.

Ethyl Carbons: The aliphatic carbons of the ethyl group will appear in the upfield region, with the -CH₂ carbon around δ 20–30 ppm and the -CH₃ carbon around δ 10–20 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Related Structures

| Group | Nucleus | Expected Chemical Shift (ppm) | Notes | Source (Analogous Data) |

|---|---|---|---|---|

| Pyrazine Ring | ¹H | 8.5 - 9.5 | 3 distinct signals | mdpi.com |

| Phenyl Ring | ¹H | 7.0 - 8.0 | Complex multiplets | mdpi.com |

| Amide | ¹H | 8.0 - 9.7 | Broad singlet, solvent dependent | nih.gov |

| Ethyl (-CH₂-) | ¹H | ~2.4 - 2.8 | Quartet | mdpi.com |

| Ethyl (-CH₃) | ¹H | ~1.2 - 1.5 | Triplet | mdpi.com |

| Amide (C=O) | ¹³C | 160 - 170 | mdpi.comnih.gov | |

| Pyrazine Ring | ¹³C | 140 - 150 | mdpi.com | |

| Phenyl Ring | ¹³C | 115 - 140 | mdpi.com | |

| Ethyl (-CH₂-) | ¹³C | ~20 - 30 | mdpi.com |

This table is a projection based on data from structurally similar compounds. Actual values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₃N₃O), the calculated molecular weight is approximately 227.26 g/mol . In an electron ionization (EI-MS) experiment, the molecular ion peak (M⁺) would be expected at m/z 227.

The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for N-aryl pyrazine-2-carboxamides involve cleavage of the amide bond. Key expected fragments for this compound would include:

A peak at m/z 123 , corresponding to the [pyrazine-2-carbonyl]⁺ cation, formed by cleavage of the C-N amide bond.

A peak at m/z 105 , corresponding to the [pyrazinyl]⁺ cation, from the loss of the entire carboxamide side chain.

A peak at m/z 120 , corresponding to the [2-ethylphenylamine]⁺ radical cation.

Loss of the ethyl group (29 Da) from the molecular ion, leading to a fragment at m/z 198 .

Analysis of various pyrazine carboxamides shows that cleavage at the amide bond is a common and diagnostic fragmentation pathway. mdpi.combendola.com

X-ray Crystallography for Solid-State Structural Insights (applied to related pyrazine carboxamides)

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, extensive studies on related pyrazine carboxamides reveal key structural features. researchgate.netnih.gov

In the crystal structures of N-aryl pyrazine-2-carboxamides, molecules are often linked by hydrogen bonds. Typically, N-H···N or N-H···O hydrogen bonds form between the amide group of one molecule and a nitrogen or oxygen atom of a neighboring molecule. researchgate.net For example, in 5-methylpyrazine-2-carboxamide, molecules form inversion dimers through pairs of N-H···O hydrogen bonds. researchgate.net These interactions often lead to the formation of extended chains, sheets, or three-dimensional networks. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide |

| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide |

| cyanopyrazine-2-carboxamide |

| N,N'-(1,4-phenylenebis(methanylylidene))bis(pyrazine-2-carboxamide) |

| 5-methylpyrazine-2-carboxamide |

Theoretical and Computational Investigations of N 2 Ethylphenyl Pyrazine 2 Carboxamide

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. For N-(2-ethylphenyl)pyrazine-2-carboxamide and related heterocyclic compounds, DFT calculations provide a detailed understanding of their quantum chemical nature. These theoretical studies are crucial for predicting molecular stability, reactivity, and potential applications.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are routinely calculated using DFT.

The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. nih.govmdpi.com For pyrazine (B50134) carboxamide derivatives, the HOMO is often distributed over the pyrazine ring and the carboxamide linkage, while the LUMO can be delocalized over the pyrazine and phenyl rings. uantwerpen.be The specific energies of HOMO, LUMO, and the energy gap can be influenced by substituents on the phenyl and pyrazine rings. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. uantwerpen.be The MEP map uses a color scale to denote different electrostatic potential regions. Typically, red areas indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. uantwerpen.be In pyrazine carboxamide derivatives, the electronegative oxygen and nitrogen atoms of the carboxamide and pyrazine moieties are generally characterized by a negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions. uantwerpen.be

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Pyrazine Carboxamide Analog

This table presents theoretical data for a related pyrazine carboxamide derivative to illustrate the typical values obtained from DFT calculations. The exact values for this compound may vary.

| Parameter | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Reactivity Predictions (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. nih.gov The chemical potential indicates the tendency of electrons to escape from a system, while hardness and its inverse, softness, relate to the resistance to change in electron distribution. nih.gov The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. nih.gov

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org These functions are calculated based on the change in electron density at a specific point in the molecule upon the addition or removal of an electron. uantwerpen.be For pyrazine carboxamide systems, Fukui functions can pinpoint specific atoms on the pyrazine and phenyl rings that are most susceptible to attack, providing valuable information for understanding reaction mechanisms. chemrxiv.org

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity, as they determine how the molecule can fit into a protein's binding site. DFT calculations are employed to perform conformational analysis, identifying the most stable geometric arrangements of the molecule. This involves rotating the single bonds, such as the one connecting the phenyl ring to the amide nitrogen and the bond between the pyrazine ring and the carboxamide group, to find the global energy minimum.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for elucidating the binding mechanisms of potential drug candidates and for structure-based drug design.

Prediction of Binding Modes and Affinities

Molecular docking simulations of this compound and its analogs with various protein targets can predict the most likely binding poses within the active site. semanticscholar.orgmdpi.com These simulations generate multiple possible conformations of the ligand within the binding pocket and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). semanticscholar.orgresearchgate.net A lower binding energy or a more negative docking score generally indicates a more stable ligand-protein complex and, potentially, higher biological activity. semanticscholar.org The ethylphenyl group of the molecule can explore hydrophobic pockets within the active site, while the pyrazine carboxamide core can engage in more specific polar interactions. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for a Pyrazine Carboxamide Derivative with a Protein Target

This table provides a hypothetical example of docking results to demonstrate the type of data generated. The specific values and interacting residues for this compound would depend on the target protein.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrazine Carboxamide Analog | Example Kinase | -8.5 | Tyr123, Asp234, Leu345 |

| Pyrazine Carboxamide Analog | Example Reductase | -7.9 | Ser45, Gly46, Val101 |

Identification of Key Intermolecular Interactions within Active Sites

A crucial output of molecular docking is the detailed visualization and analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions are the basis of molecular recognition and are essential for the ligand's biological effect.

For pyrazine-based compounds, several types of interactions are commonly observed:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide group are excellent hydrogen bond acceptors and donors, respectively. nih.gov They can form hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, and the peptide backbone of the protein. semanticscholar.org

π-Interactions: The aromatic pyrazine and phenyl rings can participate in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and π-alkyl interactions with aliphatic residues. nih.gov

Hydrophobic Interactions: The ethyl group on the phenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within the binding pocket. semanticscholar.org

Halogen Bonds: If the pyrazine or phenyl ring is substituted with halogens, these can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. nih.gov

The combination of these interactions determines the specificity and strength of the binding of this compound to its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov These models are essential for understanding the structural features crucial for a molecule's mechanism of action. nih.gov

For pyrazine derivatives, QSAR studies have been employed to predict their antiproliferative activities. semanticscholar.org In a study involving a series of pyrazine compounds, including the related 2-ethyl pyrazine, researchers used statistical methods like multiple linear regression (MLR) and artificial neural network (ANN) to build predictive models. semanticscholar.org The models incorporated various molecular descriptors, including electronic, thermodynamic, and topological parameters, to correlate the chemical structure with biological efficacy. semanticscholar.org

The performance of a QSAR model is judged by its statistical significance and predictive power. semanticscholar.org The results from such analyses indicate that techniques like ANN can yield models with high correlation between predicted and experimental values, confirming the validity of the QSAR approach for this class of compounds. semanticscholar.org Such validated models are instrumental in the virtual screening of new pyrazine derivatives to identify candidates with potentially improved activity. semanticscholar.org

Below is a table representing typical parameters and outcomes from a QSAR study on pyrazine derivatives.

| Parameter | Description | Relevance to this compound |

| Dependent Variable | The biological activity being modeled, typically expressed as IC₅₀ or pIC₅₀ (e.g., antiproliferative activity). semanticscholar.org | Predicts the potential biological efficacy of the compound. |

| Independent Variables (Descriptors) | Numerical values representing molecular properties such as LogP (lipophilicity), molecular weight, dipole moment, and HOMO-LUMO energy gap. semanticscholar.org | The specific descriptors of this compound would be used as input to predict its activity. |

| Modeling Techniques | Statistical methods used to create the correlation equation, such as Multiple Linear Regression (MLR) or Artificial Neural Network (ANN). semanticscholar.org | The choice of technique affects the accuracy and predictive capability of the activity model. |

| Validation Metrics | Statistical values like the correlation coefficient (R²), cross-validated R² (Q²), and external validation R² that assess the model's robustness and predictability. nih.gov | High validation metrics for a model built on similar pyrazines would lend confidence to the predicted activity of the target compound. |

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Stability of Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.gov These simulations can reveal the stability of the protein-ligand complex, conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding affinity. nih.govsemanticscholar.org

Studies on related pyrazine-2-carboxamide derivatives have utilized MD simulations to investigate their reactive properties and behavior in solution. uantwerpen.be A typical MD simulation protocol involves placing the docked protein-ligand complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their movements over a specific period, often nanoseconds. nih.govyoutube.com

Analysis of the simulation trajectory provides crucial information on the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to see if the system reaches equilibrium and if the ligand remains stably bound in the active site. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy of the complex, offering a quantitative estimate of the binding affinity. semanticscholar.org This information is invaluable for understanding how modifications to the ligand's structure might impact its binding and for rationally designing more potent derivatives.

| MD Simulation Parameter | Description | Significance for this compound-Protein Complex |

| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) range. mdpi.com | Longer simulation times provide more confidence that the observed dynamic behavior and stability are representative. |

| Force Field | A set of parameters used to calculate the potential energy of the system of atoms (e.g., CHARMM, AMBER). nih.gov | The choice of force field affects the accuracy of the calculated interactions and molecular motions. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein or ligand over time, compared to a reference structure. nih.gov | A stable, low RMSD value over time suggests the complex is in a stable conformation. |

| Binding Free Energy (e.g., MM-GBSA) | A method to calculate the free energy of binding of the ligand to the protein from the simulation snapshots. mdpi.com | Provides a quantitative prediction of binding affinity, helping to rank different compounds. |

| Interaction Analysis | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues that persist throughout the simulation. semanticscholar.org | Reveals the key structural determinants of binding and stability, guiding future design efforts. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Lead Prioritization

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. cmjpublishers.com High failure rates in clinical trials are often attributed to poor ADME profiles. cmjpublishers.com In silico ADME prediction tools have become indispensable in modern drug discovery, allowing for the early assessment of a compound's drug-likeness and helping to prioritize candidates for further development. doaj.orgresearchgate.net

Various computational models and web-based platforms, such as pkCSM and SwissADME, are used to predict a wide range of ADME properties for compounds like this compound based on their chemical structure. cmjpublishers.comnih.gov These predictions cover aspects such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicity. nih.govnih.gov

The following table summarizes key ADME parameters that are commonly predicted in silico for research compounds.

| ADME Parameter | Description | Importance in Research Lead Prioritization |

| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Poor solubility can hinder absorption and formulation. |

| Intestinal Absorption (%) | Estimates the percentage of the compound absorbed from the human intestine. | High absorption is crucial for oral drug efficacy. |

| Caco-2 Permeability | Predicts the rate of passage of the compound across the Caco-2 cell monolayer, an in vitro model of the intestinal wall. | Indicates the potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB to enter the central nervous system. | Desirable for CNS-targeting drugs, but undesirable for peripherally acting drugs to avoid side effects. |

| CYP450 Inhibition | Predicts if the compound inhibits major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to adverse drug-drug interactions. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Predicts the potential for the compound to block the hERG potassium channel. | hERG inhibition is a major cause of drug-induced cardiac arrhythmias. |

| Lipinski's Rule of Five | A set of rules based on molecular properties (MWt ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate drug-likeness. | Compounds that adhere to these rules are more likely to have good oral bioavailability. |

In Vitro Biological Evaluation and Mechanistic Studies of N 2 Ethylphenyl Pyrazine 2 Carboxamide Derivatives

Antimicrobial Activity Studies

Derivatives of N-phenylpyrazine-2-carboxamide have been systematically evaluated for their efficacy against a range of microbial pathogens, including mycobacteria, drug-resistant bacteria, and fungi. These studies highlight the structural features that contribute to their antimicrobial potency.

Evaluation against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

A significant body of research has focused on the antimycobacterial potential of N-phenylpyrazine-2-carboxamide derivatives, driven by the structural analogy to the first-line tuberculosis drug, Pyrazinamide (PZA). nih.gov Various analogues have been synthesized and tested against Mycobacterium tuberculosis and other non-tuberculous mycobacterial (NTM) strains.

Several studies have identified specific substitutions on both the pyrazine (B50134) and phenyl rings that enhance antimycobacterial effects. For instance, a series of twelve substituted pyrazinecarboxylic acid amides showed that compounds with trifluoromethyl, bromo, and iodo substitutions on the phenyl ring exhibited notable activity against M. tuberculosis, with Minimal Inhibition Concentrations (MICs) of ≤ 2 mg/L. nih.gov Specifically, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was identified as a highly active derivative against M. tuberculosis, with an MIC value below 2.0 µmol/L. nih.govresearchgate.net

Further screening through the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) program confirmed the high potency of certain derivatives. The compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide emerged as the most active in this screening, with an IC90 of 0.819 µg/mL. nih.govnih.govresearchgate.net Other derivatives, such as N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide and N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide, showed significant activity against M. kansasii, with MIC values of 12.6 µM and 8.7 µM, respectively. researchgate.net In contrast, activity against M. avium was generally not detected. researchgate.net

| Compound Derivative | Mycobacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | ≤ 2 mg/L | nih.gov |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | ≤ 2 mg/L | nih.gov |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | < 2.0 µmol/L | nih.govresearchgate.net |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | IC90 | 0.819 µg/mL | nih.govnih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Inhibition | 65% at 6.25 µg/mL | researchgate.netnih.gov |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | M. kansasii | MIC | 12.6 µM | researchgate.net |

| N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide | M. kansasii | MIC | 8.7 µM | researchgate.net |

Assessment of Antibacterial Efficacy (e.g., against XDR Salmonella Typhi, Staphylococcus aureus)

The antibacterial properties of this compound class extend to clinically significant pathogens, including extensively drug-resistant (XDR) strains. The emergence of XDR Salmonella Typhi (XDR-S. Typhi), which shows resistance to standard antibiotics, has prompted the search for new therapeutic agents. nih.gov

In one study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against a clinically isolated XDR-S. Typhi strain. nih.govmdpi.com The antibacterial activity was found to be concentration-dependent, with one derivative, methyl 2′-methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate, demonstrating the most potent effect with a zone of inhibition of 17 mm and an MIC of 6.25 mg/mL. nih.govmdpi.com Other studies have highlighted the efficacy of pyrazine-containing compounds against Staphylococcus aureus. One pyrazine derivative was identified as the most potent compound against S. aureus, with an MIC value of 6.25 µg/mL and an inhibition zone of 16 mm. researchgate.net

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Methyl 2′-methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate (5d) | XDR S. Typhi | MIC | 6.25 mg/mL | nih.govmdpi.com |

| Methyl 2′-methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate (5d) | XDR S. Typhi | Zone of Inhibition | 17 mm | nih.gov |

| Pyrazine derivative (2g) | S. aureus | MIC | 6.25 µg/mL | researchgate.net |

| Pyrazine derivative (2g) | S. aureus | Zone of Inhibition | 16 mm | researchgate.net |

Investigation of Antifungal Properties

Research has also explored the antifungal potential of N-phenylpyrazine-2-carboxamide derivatives. These compounds have been tested against various fungal species, including dermatophytes and yeasts. Antifungal activity was noted across different structural subtypes, including phenyl, alkyl, and benzyl (B1604629) derivatives, with particular efficacy against Trichophyton interdigitale and Candida albicans. nih.gov

Specific chlorinated derivatives have demonstrated significant antifungal effects. The compound 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to be the most effective against Trichophyton mentagrophytes, the most susceptible fungal strain in the tested panel, with an MIC of 62.5 μmol/L. researchgate.netnih.gov

Antiviral Activity Research (e.g., against SARS-CoV-2)

In the search for effective treatments for viral diseases, pyrazine-based molecules have been investigated for their antiviral properties. A series of pyrazine conjugates were synthesized and screened for activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). nih.govnih.gov

The study identified several pyrazine-triazole conjugates and a benzothiazole (B30560) conjugate, (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide, that exhibited significant potency against the virus in vitro. nih.govnih.gov The efficacy of these compounds was evaluated based on their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). The most promising conjugates showed better antiviral activity and higher selectivity indices than the reference drug, Favipiravir, indicating a favorable profile for potential development. nih.govnih.gov

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide (12i) | 1.54 | >100 | >64.9 | nih.govnih.gov |

| Pyrazine-triazole conjugate (5d) | 1.98 | >100 | >50.5 | nih.govnih.gov |

| Pyrazine-triazole conjugate (5g) | 2.11 | >100 | >47.3 | nih.govnih.gov |

| Favipiravir (Reference Drug) | 18.4 | >100 | >5.4 | nih.govnih.gov |

Investigations into Antiproliferative and Cytotoxic Activities in Cellular Models

The antiproliferative and cytotoxic effects of N-(2-ethylphenyl)pyrazine-2-carboxamide derivatives have been evaluated in various cancer cell lines, revealing their potential as scaffolds for anticancer agents.

A study on novel pyrazine analogs of the cancer drug sorafenib (B1663141) found that several compounds exhibited strong antiproliferative activity in the low micromolar range. researchgate.net Notably, two cyclopentylamide derivatives surpassed the cytostatic effects of sorafenib in liver (HepG2), cervical (HeLa), and lung (A549) cancer cell lines, with IC50 values between 0.6 and 0.9 μM. researchgate.net One of these compounds, 5-/4-[3-(4-bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide, was particularly promising as it did not diminish the proliferation of normal human fibroblast cells. researchgate.net

In a different approach, cyclometalated gold(III) carbene complexes featuring a pyrazine-based pincer ligand were synthesized and tested. nih.gov One such complex proved to be the most effective of its series against human leukemia (HL60), breast cancer (MCF-7), and lung cancer (A549) cell lines, with IC50 values reaching submicromolar levels. nih.gov This complex also demonstrated lower toxicity toward healthy human lung fibroblast cells. nih.gov

| Compound Derivative | Cell Line | Activity | Result (IC50) | Source |

|---|---|---|---|---|

| 5-/4-[3-(4-bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide (6c) | HepG2, HeLa, A549 | Cytostatic | 0.6–0.9 µM | researchgate.net |

| 5-/4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid cyclopentylamide (6h) | HepG2, HeLa, A549 | Cytostatic | 0.6–0.9 µM | researchgate.net |

| (C^Npz^C)Au(III) benzimidazolylidene complex (2) | HL60 (Leukemia) | Cytotoxic | 0.6 µM | nih.gov |

| (C^Npz^C)Au(III) benzimidazolylidene complex (2) | MCF-7 (Breast Cancer) | Cytotoxic | 1.5 µM | nih.gov |

| (C^Npz^C)Au(III) benzimidazolylidene complex (2) | A549 (Lung Cancer) | Cytotoxic | 1.5 µM | nih.gov |

Enzyme Inhibition Studies

Mechanistic studies have revealed that the biological activities of N-phenylpyrazine-2-carboxamide derivatives are often linked to the inhibition of specific enzymes. These compounds have been shown to target a variety of enzymes, including kinases, phosphatases, and components of the photosynthetic electron transport chain.

In a study assessing tyrosine kinase inhibition, 3-amino-N-phenylpyrazine-2-carboxamide demonstrated the highest activity among the tested compounds, inhibiting 41% of AXL receptor tyrosine kinase 1 (AXL1) activity and 34% of tyrosine kinase receptor A (TRKA) activity at a concentration of 10 µM. ajchem-a.com

Derivatives have also been identified as potent inhibitors of alkaline phosphatase, an enzyme whose levels can be elevated in certain diseases. nih.govmdpi.com The compound methyl 2′-methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate was found to be the most potent inhibitor in its series, with an IC50 value of 1.469 ± 0.02 µM. mdpi.com

Furthermore, several chlorinated N-phenylpyrazine-2-carboxamides have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The highest PET inhibition was observed for 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, with an IC50 value of 43.0 μmol/L. nih.gov

| Compound Derivative | Target Enzyme/System | Activity | Result | Source |

|---|---|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | Inhibition | 41% at 10 µM | ajchem-a.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | Tyrosine kinase receptor A (TRKA) | Inhibition | 34% at 10 µM | ajchem-a.com |

| Methyl 2′-methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate | Alkaline Phosphatase | Inhibition | IC50 = 1.469 µM | mdpi.com |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport (PET) | Inhibition | IC50 = 43.0 µmol/L | nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Photosynthetic Electron Transport (PET) | Inhibition | IC50 = 51.0 µmol/L | nih.govnih.gov |

Enzyme Kinetics Analysis (e.g., Lineweaver-Burk plots)

Enzyme kinetics studies are crucial for elucidating the mechanism of inhibition. The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is frequently used to determine the mode of enzyme inhibition. wikipedia.orgnih.govnih.govresearchgate.net

For pyrazine-2-carboxamide derivatives, this analysis has been applied to characterize their interaction with target enzymes. For example, the most potent alkaline phosphatase inhibitor from a synthesized series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides was subjected to enzyme kinetic studies using the Lineweaver-Burk plot to understand its inhibitory mechanism. nih.gov

Similarly, a kinetic evaluation of the most potent N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide derivative (4e) against MAO-B revealed a competitive mode of inhibition, with an inhibition constant (Kᵢ) of 94.52 nM. nih.govmdpi.com A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding, which is graphically represented in a Lineweaver-Burk plot where the Vmax remains unchanged, but the apparent Km is increased. nih.gov These kinetic analyses provide valuable insights into the molecular interactions between the pyrazine carboxamide inhibitors and their respective enzyme targets, guiding further structural optimization. semanticscholar.org

Receptor Binding and Modulation Studies (e.g., dopamine (B1211576) receptors, immune checkpoints like PD-1/PD-L1)

Dopamine Receptors While direct studies on this compound derivatives binding to dopamine receptors are not detailed in the available literature, research on structurally similar N-phenylpiperazine benzamide (B126) analogs provides valuable insights. nih.gov These compounds have been investigated as selective ligands for dopamine D2 and D3 receptor subtypes. researchgate.netresearchgate.netnih.govmdpi.com The selectivity of these ligands is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while the amide-linked portion interacts with a unique secondary binding site on the receptor. nih.gov Given the structural parallels, specifically the aryl-amide-heterocycle motif, these findings suggest that pyrazine-2-carboxamide derivatives represent a plausible scaffold for developing novel dopamine receptor modulators.

Immune Checkpoints (PD-1/PD-L1) The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. semanticscholar.orgmdpi.com Small-molecule inhibitors targeting this interaction are of great interest in cancer immunotherapy. semanticscholar.orgnih.gov While direct inhibition by N-phenylpyrazine-2-carboxamides is an emerging area, studies on closely related structures are promising. For instance, [¹⁸F]-labeled pyridine-2-carboxamide derivatives have been developed as potential PET imaging probes for detecting PD-L1 expression in tumors. mdpi.com These probes showed significant accumulation in PD-L1 expressing cancer cells. mdpi.com Furthermore, other heterocyclic compounds like phenyl-pyrazolones have been identified as potent PD-L1 inhibitors that can block the PD-1/PD-L1 interaction and reactivate T-cell proliferation. nih.gov These discoveries with analogous carboxamide structures support the investigation of pyrazine-2-carboxamides as potential modulators of the PD-1/PD-L1 immune checkpoint. nih.govsemanticscholar.org

Biological Pathway Modulation Research (e.g., cell cycle arrest, apoptosis induction, kinase inhibition - c-Met, VEGFR-2, RET)

Cell Cycle Arrest and Apoptosis Induction The ability to induce cell cycle arrest and apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Research on a dispiropiperazine derivative, which contains a pyrazine ring system, has shown potent anti-proliferative activity against a panel of human cancer cell lines. researchgate.netnih.gov This compound, SPOPP-3, was found to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis. researchgate.netnih.gov While not a simple N-phenylpyrazine-2-carboxamide, these findings indicate that the pyrazine core can be incorporated into structures that modulate fundamental cancer pathways. researchgate.netzlfzyj.com Other studies on different heterocyclic scaffolds have also successfully demonstrated the ability of novel compounds to suppress cell cycle progression and trigger apoptosis in various cancer cell lines. mdpi.comnih.gov

Kinase Inhibition (c-Met, VEGFR-2, RET) The simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2 is a key strategy in modern oncology to combat tumor angiogenesis, proliferation, and metastasis. nih.govwikipedia.org Several classes of small-molecule inhibitors targeting these kinases have been developed. nih.govnih.gov Although direct data on this compound is limited, derivatives containing the pyrazine scaffold have shown promise. For example, pyrrolopyrazine carboxamide derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are also RTKs. nih.gov Numerous other heterocyclic amide and urea-based structures have been reported as potent dual inhibitors of c-Met and VEGFR-2, often with IC₅₀ values in the nanomolar range. nih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.net The drug Sorafenib, a multi-kinase inhibitor, targets VEGFR-2, RET, and other kinases. nih.govotavachemicals.com The established success of diverse heterocyclic amides as kinase inhibitors provides a strong rationale for the exploration and development of pyrazine-2-carboxamide derivatives as potential agents targeting c-Met, VEGFR-2, and RET pathways. researchgate.netnih.govnih.gov

Analysis of Biological Elicitor Activity in Plant Cell Cultures

Substituted pyrazine-2-carboxamides have been investigated for their ability to act as abiotic elicitors in plant cell cultures, stimulating the plant's defense mechanisms and leading to an increased synthesis of valuable secondary metabolites. nih.gov

Studies have shown that pyrazine-2-carboxamide derivatives can significantly enhance the production of flavonoids and flavonolignans in various plant cell cultures. mdpi.com

In callus cultures of Ononis arvensis, the application of 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide resulted in a dramatic increase in flavonoid production, reaching approximately 900% of the control level after a twelve-hour elicitation period. nih.govnih.gov Similarly, N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide was found to significantly increase flavonoid production in both callus and suspension cultures of O. arvensis.

Table 2: Elicitor Activity of Pyrazine Carboxamide Derivatives in Plant Cell Cultures

| Compound Name | Plant Culture | Secondary Metabolite | Maximum Enhancement | Reference |

|---|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Flavonoids | ~900% | nih.govnih.gov |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin (B1681242) | Good elicitor | mdpi.com |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Silybum marianum | Silymarin complex | 0.08% content achieved | |

| N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | Ononis arvensis | Flavonoids | ~5900% (suspension culture) |

A significant body of research has demonstrated that N-phenylpyrazine-2-carboxamide derivatives can inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts. nih.govnih.gov This activity is influenced by the lipophilicity and the electronic effects of the substituents on the molecule. mdpi.comnih.gov The inhibitory efficiency is typically expressed as an IC₅₀ value, which is the molar concentration required to cause a 50% decrease in the oxygen evolution rate (OER). nih.gov

Several chlorinated N-phenylpyrazine-2-carboxamides have been synthesized and evaluated, showing a range of PET-inhibiting activities. nih.gov The presence of a chlorine atom on both the pyrazine and benzene (B151609) rings, particularly at the C(6) and C(4) positions respectively, was found to be beneficial for the activity. nih.gov The introduction of a tert-butyl group on the pyrazine ring also had a positive effect on photosynthesis inhibition. nih.gov

Table 3: Photosynthesis-Inhibiting Activity of Selected Pyrazine Carboxamide Derivatives in Spinach Chloroplasts

| Compound Name | PET Inhibition (IC₅₀) | Reference |

|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 µmol·L⁻¹ | nih.govnih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 µmol·L⁻¹ | nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 44.0 µmol·L⁻¹ | nih.gov |

This herbicidal activity, targeting a fundamental process in plants, represents another facet of the biological profile of the pyrazine-2-carboxamide chemical class. mdpi.com

Structure Activity Relationship Sar and Pharmacophore Analysis of N 2 Ethylphenyl Pyrazine 2 Carboxamide and Its Analogs

Identification of Key Structural Moieties Contributing to Biological Activity

The biological activity of N-(2-ethylphenyl)pyrazine-2-carboxamide and its analogs is intrinsically linked to three primary structural components: the pyrazine (B50134) ring, the carboxamide linker, and the substituted phenyl ring. Structure-activity relationship (SAR) studies on a variety of pyrazine-2-carboxamide derivatives have consistently highlighted the importance of this tripartite structure.

The core pharmacophore consists of the pyrazine-2-carboxamide scaffold, which serves as the foundational element for interaction with biological targets. The amide linker (–CONH–) is a crucial hydrogen bonding component, often engaging in key interactions within the binding sites of proteins. nih.gov The planarity of the pyrazine ring coupled with the carboxamide group is also considered important for activity. researchgate.net

Modifications to both the pyrazine and the phenyl rings have been shown to significantly modulate activity. For instance, in studies on related pyrazine derivatives, the introduction of substituents on the pyrazine ring, such as chlorine or a tert-butyl group, has been shown to influence the biological profile. nih.govnih.gov Similarly, the nature and position of substituents on the N-phenyl ring are critical determinants of potency and selectivity. nih.govresearchgate.net

Role of the Pyrazine-2-carboxamide Core in Molecular Recognition and Potency

The pyrazine-2-carboxamide core is fundamental to the biological activity of this class of compounds, acting as a rigid scaffold that correctly orients the other functional groups for optimal interaction with their biological targets. The pyrazine ring itself, a six-membered aromatic heterocycle with two nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a feature that is often crucial for anchoring the molecule within a protein's binding pocket. ncn.gov.pl

The carboxamide linker is not merely a spacer but an active participant in molecular recognition. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. nih.gov This dual functionality allows for the formation of strong and specific hydrogen bonds with amino acid residues in the target protein, which is often a key factor in determining the compound's potency. The relative orientation of the pyrazine ring and the amide group is often planar, which can facilitate effective binding. researchgate.net In some metal complexes of pyrazine-2-carboxamide, coordination occurs through the carbonyl oxygen, further highlighting its importance in molecular interactions. researchgate.net

Impact of Substituents on the Phenyl Ring (e.g., ethyl group position and electronic effects) on Biological Potency and Selectivity

The nature, position, and electronic properties of substituents on the N-phenyl ring have a profound impact on the biological potency and selectivity of pyrazine-2-carboxamide analogs. For this compound, the ethyl group at the ortho position is a defining feature.

Positional Effects: The position of substituents on the phenyl ring is critical. Studies on related N-phenylpyrazine-2-carboxamides have shown that the substitution pattern significantly influences activity. For instance, in a series of antimycobacterial agents, the most active compounds often featured a benzene (B151609) ring substituted with an electron-withdrawing group at the meta (position 3) and/or an electron-donating group at the para (position 4) position. researchgate.net The presence of a substituent at the ortho position, such as the ethyl group in the title compound, can induce a twist in the conformation of the molecule, which may be favorable for fitting into a specific binding pocket while potentially hindering interaction with others, thus affecting selectivity.

Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups, such as halogens (e.g., Cl, I) or trifluoromethyl (CF3), on the phenyl ring have often been associated with increased biological activity in various assays. nih.govnih.gov For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be a potent inhibitor of oxygen evolution in spinach chloroplasts. nih.govnih.gov

Lipophilicity and Steric Factors: The lipophilicity (hydrophobicity) of the substituents is another key determinant of activity. Increased lipophilicity can enhance membrane permeability and access to the target site. However, an optimal level of lipophilicity is often required, as excessively hydrophobic compounds may exhibit poor solubility or nonspecific binding. nih.gov The size and shape (steric properties) of the substituents also matter. For example, the presence of a bulky group like a tert-butyl group on the pyrazine ring has been shown to enhance antialgal activity in some analogs. nih.govmdpi.com

The following table summarizes the activity of some N-phenylpyrazine-2-carboxamide analogs with different substituents on the phenyl ring, illustrating the impact of these modifications.

| Compound Name | Substitution on Phenyl Ring | Biological Activity (IC50/MIC) | Target/Assay | Reference |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 3-iodo, 4-methyl | IC50 = 51.0 µM | Inhibition of oxygen evolution rate (spinach) | nih.govnih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 4-chloro, 3-methyl | IC50 = 44.0 µM | Reduction of chlorophyll (B73375) content (Chlorella vulgaris) | nih.govnih.gov |

| 6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide | 3,5-bis(trifluoromethyl) | IC50 = 0.026 mmol·dm⁻³ | Inhibition of oxygen evolution rate (spinach) | nih.gov |

| 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide | 3,5-bis(trifluoromethyl) | 72% inhibition (at tested conc.) | Mycobacterium tuberculosis | nih.gov |

| N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | 3-chloro, 4-methyl | MIC ≈ 10 µM | Mycobacterium tuberculosis H37Rv | researchgate.net |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 4-methyl (p-tolyl) | MIC = 2.39 µM | Mycobacterium tuberculosis H37Ra | mdpi.com |

Design Principles for Optimized this compound Analogs

Based on the available SAR data for the broader class of N-phenylpyrazine-2-carboxamides, several design principles can be proposed for creating optimized analogs of this compound:

Maintain the Core Scaffold: The pyrazine-2-carboxamide core should be retained as it is essential for the fundamental binding interactions.

Systematic Exploration of Phenyl Ring Substituents:

Ortho-Substituent Modification: The ethyl group at the ortho position can be varied to explore the impact of steric bulk and lipophilicity. Replacing it with smaller (e.g., methyl), larger (e.g., propyl, isopropyl), or isosteric groups could fine-tune the compound's fit within its binding site.

Introduction of Additional Substituents: Based on the principle that electron-withdrawing groups at the meta-position and electron-donating groups at the para-position can be beneficial, analogs could be designed that combine the ortho-ethyl group with substituents at the 3, 4, or 5 positions. For example, an analog with a 2-ethyl-4-methyl or 2-ethyl-3-chloro substitution pattern could be synthesized and tested.

Modification of the Pyrazine Ring: While keeping the core intact, the introduction of small, lipophilic, or electron-withdrawing substituents on the pyrazine ring (e.g., at positions 5 or 6) could enhance potency, as has been observed in related series. nih.govnih.gov

Pharmacophore-Guided Design: A more advanced approach would involve developing a computational pharmacophore model based on a set of active and inactive analogs. nih.govnih.gov Such a model would define the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for activity. This model could then be used to virtually screen for new analogs with a higher probability of being active, guiding synthetic efforts more efficiently.

Advanced Research Directions and Potential Applications Excluding Clinical Development

Utility of N-(2-ethylphenyl)pyrazine-2-carboxamide as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The N-phenylpyrazine-2-carboxamide scaffold has demonstrated utility in this area, particularly as abiotic elicitors in plant science. Substituted pyrazine-2-carboxamides have been shown to act as external stimuli that induce defense responses and the production of valuable secondary metabolites in plant callus cultures. nih.govacs.org For instance, certain derivatives can significantly increase the accumulation of flavonoids, which are compounds with various biological activities. acs.orgacs.org In one study, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to increase flavonoid production by approximately 900% in callus cultures of Ononis arvensis. acs.orgacs.org Similarly, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was identified as a good elicitor for taxifolin (B1681242) production in Silybum marianum cultures. researchgate.netnih.gov

This elicitation mechanism makes these compounds valuable probes for dissecting the complex signaling pathways involved in plant stress responses and secondary metabolism. By observing the cellular changes induced by the compound, researchers can gain insights into gene activation and enzyme regulation. Given these precedents, this compound could be investigated as a novel elicitor. The specific substitution pattern—an ethyl group at the ortho position of the phenyl ring—would present a unique steric and electronic profile to plant cell receptors, potentially triggering distinct metabolic responses and making it a useful tool for exploring new facets of plant biochemistry. Furthermore, the interaction of pyrazine (B50134) carboxamides with biological targets can be studied using spectroscopic and computational methods to predict their reactivity and potential as probes for specific proteins or enzymes. researchgate.netbendola.com

Application in Lead Compound Identification and Optimization within Pre-Clinical Drug Discovery Pipelines

The N-phenylpyrazine-2-carboxamide framework is a cornerstone in the identification and optimization of lead compounds for various therapeutic and agricultural targets. A lead compound is a chemical starting point for the development of a new drug or pesticide. Through systematic modification of its structure, researchers can improve its activity, selectivity, and other properties. This process, known as structure-activity relationship (SAR) analysis, is a critical part of the preclinical discovery pipeline.

Derivatives of this scaffold have been synthesized and evaluated against a multitude of biological targets:

Fungicides: A fragment-based design strategy, combining the pyrazine moiety with a diphenyl-ether and an amide linker, led to the discovery of a new class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov After optimization, a derivative, compound 6y , showed potent inhibitory activity against porcine SDH and significant fungicidal effects against soybean gray mold and wheat powdery mildew. researchgate.netnih.gov

Antibacterial Agents: In the search for new antibiotics to combat drug-resistant bacteria, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized. nih.govmbl.or.kr These compounds were evaluated for their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). nih.govmbl.or.kr The research identified a derivative, 5d , as a potent inhibitor of both bacterial growth and human alkaline phosphatase, with its activity linked to interactions with the DNA gyrase enzyme. nih.govmbl.or.kr

Herbicides: Several N-phenylpyrazine-2-carboxamides have been assessed for their ability to inhibit photosynthesis in spinach chloroplasts. nih.govacs.orgrsc.org The herbicidal activity was found to be dependent on the lipophilicity and the electronic effects of the substituents on the phenyl ring. acs.orgrsc.org For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was the most effective inhibitor of the oxygen evolution rate in one study. nih.govacs.org

FGFR Inhibitors: In oncology research, 3-amino-pyrazine-2-carboxamide derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial targets in cancer therapy. mdpi.com SAR exploration identified a compound, 18i , as a promising pan-FGFR inhibitor that blocked downstream signaling pathways and exhibited potent antitumor activity in cancer cell lines. mdpi.com

The ethyl group at the ortho position of this compound provides a specific lipophilic and steric feature that could be crucial for binding to a biological target. Its potential as a lead compound could be explored against the targets mentioned above. The SAR data from related compounds suggest that modifications to its phenyl ring or pyrazine core could be a fruitful strategy for optimizing its biological activity.

Table 1: Research Findings on N-Phenylpyrazine-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Pyrazine-carboxamide-diphenyl-ether | Fungicide (SDHI) | Compound 6y showed potent inhibition of porcine SDH and in-vivo efficacy against plant pathogens. | researchgate.netnih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Antibacterial (DNA Gyrase) | Derivative 5d showed the strongest activity against XDR S. Typhi and was a potent alkaline phosphatase inhibitor. | nih.govmbl.or.kr |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Herbicide (Photosynthesis inhibitor) | Most active inhibitor of oxygen evolution rate in spinach chloroplasts in its series (IC₅₀ = 51.0 µmol∙L⁻¹). | nih.govacs.orgacs.org |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | Anticancer (FGFR inhibitor) | Derivative 18i was identified as a pan-FGFR inhibitor with potent in vitro and cellular activity. | mdpi.com |

Exploration in Biocatalytic Approaches for Derivatization

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.netmdpi.com For a scaffold like this compound, biocatalysis presents powerful opportunities for derivatization to create diverse molecular libraries for screening.

Several enzymatic strategies are relevant:

Lipase-Catalyzed Amidation: The amide bond is the central linkage in this compound class. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze the formation of amide bonds from carboxylic acids and amines in organic solvents, often without the need for coupling reagents. nih.govrsc.org This enzymatic method could be applied to the synthesis of this compound itself or its derivatives by reacting various substituted pyrazine-2-carboxylic acids with different anilines, providing a sustainable alternative to traditional chemical synthesis. nih.gov Lipases have been shown to efficiently prepare amides from heteroaromatic esters and various amines in aqueous buffers. acs.org

Transaminase-Catalyzed Synthesis: Transaminases (ATAs) are valuable biocatalysts for synthesizing amines from ketones. nih.govmbl.or.kr A chemo-enzymatic method has been developed for pyrazine synthesis where an ATA selectively aminates an α-diketone to form an α-amino ketone, which then dimerizes to form the pyrazine ring. nih.gov This approach allows for the creation of asymmetrically substituted pyrazines that would be difficult to access via conventional chemistry, offering a route to novel pyrazine cores for derivatization.

Other Enzymatic Tools: Carboxylic acid reductases (CARs) have recently been shown to catalyze amide bond formation, including the N-amidation of heterocycles. nih.govresearchgate.net These enzymes use carboxylic acids directly and could be engineered to accept pyrazine-2-carboxylic acid and 2-ethylaniline (B167055) as substrates, further expanding the biocatalytic toolbox for creating derivatives. nih.gov

These biocatalytic methods would enable the "green" synthesis of a wide array of analogues of this compound for further investigation in drug discovery and as chemical probes.

Future Research Perspectives on the Biological Roles and Modifications of this compound

The N-phenylpyrazine-2-carboxamide scaffold is a privileged structure with proven potential across multiple biological domains. Future research on this compound should leverage the extensive knowledge base of its analogues while exploring its unique chemical properties.

Key future perspectives include:

Systematic Biological Screening: The most immediate direction is the synthesis and screening of this compound against a panel of targets for which its analogues have shown activity, including succinate dehydrogenase, bacterial DNA gyrase, and fibroblast growth factor receptors. researchgate.netnih.govmdpi.com This would establish a baseline biological activity profile for the compound.

Structure-Based Drug Design and SAR Expansion: Based on initial screening results, the 2-ethylphenyl group can be systematically modified. Future work could explore moving the ethyl group to the meta- or para- positions or introducing other functional groups (e.g., halogens, methoxy (B1213986) groups) to probe interactions within a target's binding site. Docking studies, similar to those performed on its analogues, can guide these modifications to enhance potency and selectivity. nih.govmbl.or.krmdpi.com

Development as a Bespoke Chemical Probe: Building on the elicitor activity of related compounds, this compound could be tested in various plant culture systems. acs.orgresearchgate.net Furthermore, it could be functionalized with reporter tags, such as fluorophores or biotin, to create chemical probes for target identification and imaging studies in various biological systems.

Leveraging Biocatalysis for Library Synthesis: The biocatalytic methods described previously could be employed to generate a library of novel derivatives. nih.govacs.orgnih.gov Using a panel of engineered lipases and transaminases with diverse substrate specificities would allow for the rapid and sustainable creation of dozens or hundreds of related molecules for high-throughput screening, accelerating the discovery of new biological roles for this chemical class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(2-ethylphenyl)pyrazine-2-carboxamide with high purity?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves coupling pyrazine-2-carboxylic acid with 2-ethylaniline using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/ether) ensures high purity. Reaction conditions (0–5°C for exothermic steps, 12–24 hr stirring) are critical to suppress by-products .

Q. How is the crystal structure of N-(2-ethylphenyl)pyrazine-2-carboxamide determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (methanol/ether) are analyzed using SHELX programs (SHELXL for refinement). Key parameters include low-temperature data collection (153 K) to minimize thermal motion and hydrogen bonding analysis via PLATON. Example metrics: monoclinic P2₁/c space group, R₁ = 0.0319 for high-resolution datasets .

Q. What in vitro assays are recommended for initial screening of antimycobacterial activity?

- Methodological Answer :

- MIC Determination : Broth microdilution against Mycobacterium tuberculosis H37Rv (≥32 µg/mL indicates activity) .

- Cytotoxicity (CC₅₀) : Use Vero or HEK-293 cells with MTT assays. Selectivity Index (SI = CC₅₀/MIC) must exceed 10 for further in vivo testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Validation : Combine MIC assays with time-kill kinetics and transcriptomic profiling to confirm target engagement.

- In Silico Docking : For M. tuberculosis, dock the compound against mycolic acid cyclopropane synthase (CmaA2, PDB: 3HEM) to explain differential activity (e.g., 2-nitrophenyl derivatives show activity while 4-nitro analogs are inactive) .

- Statistical Analysis : Use ANOVA to identify assay-specific variables (e.g., pH, inoculum size) causing discrepancies.

Q. What advanced computational strategies predict binding affinity and pharmacokinetics?

- Methodological Answer :

-

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS/AMBER) to assess stability of hydrogen bonds (e.g., pyrazine-carboxamide with CmaA2 His₂₂₆).

-

QSAR Models : Utilize descriptors like logP, topological polar surface area (TPSA), and molecular weight to predict bioavailability. Example equation:

-

ADMET Prediction : SwissADME or ADMETLab² for CYP450 inhibition risk and blood-brain barrier permeability .

Q. How do structural modifications at the pyrazine ring influence biological activity and pharmacokinetics?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at the phenyl ring enhances antitubercular activity (MIC = 32 µg/mL) but reduces solubility.

- Ethylphenyl vs. Piperidine : Ethylphenyl improves lipophilicity (logP = 2.8) for membrane penetration, while piperidine increases water solubility (logP = 1.2) but lowers MIC .

- Thiomorpholine Modifications : Replacing morpholine with thiomorpholine boosts bioavailability (F% = 65 vs. 42) due to enhanced metabolic stability .

Key Recommendations for Experimental Design

- Crystallography : Use SHELXL for refinement and PLATON for symmetry checks to avoid misassignment (e.g., triclinic vs. monoclinic systems) .

- Biological Assays : Include positive controls (isoniazid for TB) and validate hits with orthogonal methods (e.g., SPR for binding kinetics) .

- SAR Studies : Systematically vary substituents using parallel synthesis and analyze trends with PCA or cluster analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products